2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine-based compound featuring a chloroethanone moiety and an isopropyl-methyl-amine substituent. Its stereochemistry at the pyrrolidine nitrogen and the presence of a tertiary amine group make it structurally distinct, enabling applications in asymmetric catalysis and pharmaceutical intermediates. The compound’s synthesis typically involves multistep reactions, such as alkylation of pyrrolidine precursors followed by chloroacetylation . Notably, its pyrrolidine core is a five-membered nitrogen heterocycle, which confers rigidity and influences both reactivity and biological activity compared to six-membered analogs like piperidines .
Properties
IUPAC Name |
2-chloro-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYDNXNOTQJZFH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Isopropyl-Methyl-Amino Group: The isopropyl-methyl-amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with isopropylamine and a reducing agent like sodium cyanoborohydride.
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions, such as the reaction of the pyrrolidine derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-methyl-amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety, converting it to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or reduced amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Antimicrobial Properties
Research indicates that compounds similar to 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone exhibit antiviral properties. For instance, aminopyrimidine derivatives have been shown to inhibit viral replication, making them candidates for antiviral drug development targeting diseases mediated by specific kinases like polo-like kinase 1 (Plk1) .
2. Neurological Research
The compound's structural features suggest it may interact with neurotransmitter systems. Its potential as a modulator of neurotransmitter receptors could be explored further, especially in the context of developing treatments for neurological disorders .
3. Synthesis of Bioactive Molecules
Due to its unique structure, this compound can serve as a precursor in synthesizing other bioactive molecules. The introduction of the pyrrolidine moiety enhances its reactivity in organic synthesis, allowing for the development of new therapeutic agents .
Agricultural Applications
1. Pesticide Development
The compound's chlorinated structure may impart desirable properties for use in agrochemicals, particularly as a pesticide or herbicide. Chlorinated compounds are often more effective due to their stability and bioactivity against pests .
2. Plant Growth Regulators
There is potential for this compound to be developed into a plant growth regulator, enhancing crop yields and stress resistance .
Synthetic Applications
1. Organic Synthesis
This compound can act as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules .
2. Reagent in Chemical Reactions
The chlorinated nature of this compound allows it to be used as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Analogs
- Example: 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (C₁₂H₂₃ClN₂O, M = 246.78 g/mol) Key Differences:
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic properties. Piperidine derivatives exhibit greater conformational flexibility but reduced ring strain.
- Biological Activity : Piperidine analogs are less commonly associated with anti-inflammatory applications compared to pyrrolidine-based compounds, which are prioritized in drug discovery for their metabolic stability .
Tetrazole-Containing Derivatives
- Example: 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., compounds 15–21 in ) Synthesis: Prepared via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation . Functional Group Contrast: The tetrazole ring introduces strong hydrogen-bonding capacity and aromaticity, enhancing interactions with biological targets (e.g., enzymes) compared to the aliphatic pyrrolidine/piperidine systems .
Stereochemical Variants
- Example: 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (C₁₁H₂₁ClN₂O, M = 248.75 g/mol) Stereochemistry Impact: The (S)-configuration at the pyrrolidine nitrogen (in the target compound) vs. (S)-3-substitution in piperidine analogs affects enantioselectivity in catalytic applications. For instance, chiral pyrrolidine derivatives are more effective in asymmetric hydrogenation reactions .
Phosphine-Modified Analogs
- Example: 2-(Adamantan-1-yl)-1-{(S)-2-[(diphenylphosphino)methyl]pyrrolidin-1-yl}ethanone (C₂₉H₃₆NOP, M = 445.58 g/mol) Functionalization: The diphenylphosphino group enables coordination to transition metals (e.g., iridium), making this analog suitable for catalytic hydrogenation, unlike the target compound, which lacks such donor groups.
Data Table: Key Attributes of Comparable Compounds
Biological Activity
2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, including chiral amines and chlorinated ethanones. The use of chiral building blocks is crucial for achieving the desired stereochemistry, which can significantly influence biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit significant affinity for certain G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have reported its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism includes the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
Case Studies
A notable study published in RSC Advances explored the synthesis and biological evaluation of various derivatives related to this compound. The research highlighted that modifications to the pyrrolidine structure could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .
Another study focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain derivatives exhibited nanomolar inhibitory concentrations against key targets, reinforcing the potential therapeutic applications of this class of compounds .
Research Findings
Recent findings suggest that the presence of electron-withdrawing groups significantly enhances the biological activity of related compounds. For instance, modifications that introduce halogens or other electronegative substituents have been shown to improve binding affinity and efficacy against cancer cells .
Summary of Key Findings
- Antitumor Activity : Effective against multiple cancer cell lines with low IC50 values.
- Mechanistic Insights : Induction of apoptosis and cell cycle arrest as primary mechanisms.
- Structure Activity Relationship : Modifications can enhance efficacy; further studies are required to optimize these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
